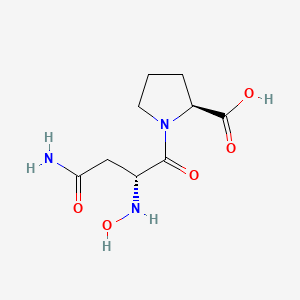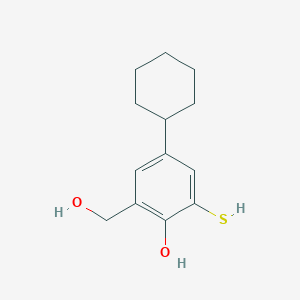
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound characterized by a cyclohexyl group attached to a phenol ring, which also contains hydroxymethyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylbenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, followed by nucleophilic addition and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation and hydrodeoxygenation processes. These methods utilize supported metal catalysts such as palladium or platinum to facilitate the selective reduction of aromatic compounds derived from lignin-based phenolics .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-Cyclohexyl-2-(carboxymethyl)-6-sulfanylphenol.
Reduction: Formation of 4-Cyclohexyl-2-(hydroxymethyl)-6-thiolphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and sulfanyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The phenol ring can also interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenol: Lacks the hydroxymethyl and sulfanyl groups.
Hydroxymethylphenol: Lacks the cyclohexyl and sulfanyl groups.
Sulfanylphenol: Lacks the cyclohexyl and hydroxymethyl groups.
Uniqueness
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the presence of all three functional groups (cyclohexyl, hydroxymethyl, and sulfanyl) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88661-25-0 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
4-cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c14-8-11-6-10(7-12(16)13(11)15)9-4-2-1-3-5-9/h6-7,9,14-16H,1-5,8H2 |
InChI Key |
LSHDQUBCUOEYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)S)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
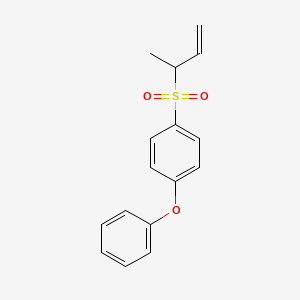
![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
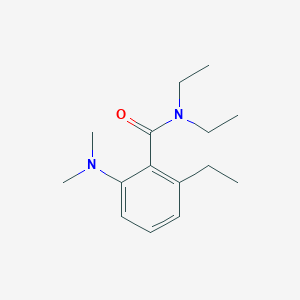
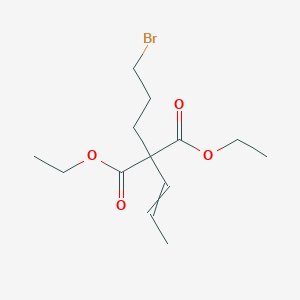
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
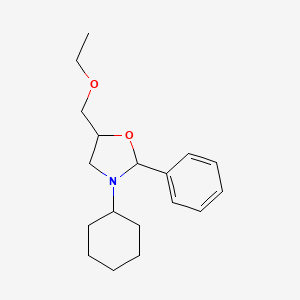
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
